4-(2-Bromovinyl)phenol
Overview
Description
4-(2-Bromovinyl)phenol is an organic compound characterized by a phenol group substituted with a bromovinyl group at the para position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromovinyl)phenol typically involves the bromination of 4-hydroxybenzaldehyde. One common method is the Corey-Fuchs reaction, where 4-hydroxybenzaldehyde reacts with carbon tetrabromide and triphenylphosphine in methylene chloride to form 4-(2,2-dibromovinyl)phenol. This intermediate can then be selectively dehalogenated to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromovinyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives.
Cross-Coupling Reactions: The bromovinyl group can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and appropriate ligands.
Major Products:
- Substituted phenols
- Quinones
- Cyclohexanol derivatives
- Various coupled products depending on the cross-coupling partners .
Scientific Research Applications
4-(2-Bromovinyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its bioactive phenol group.
Industry: Utilized in the production of polymers and other functional materials
Mechanism of Action
The mechanism of action of 4-(2-Bromovinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the bromovinyl group can undergo electrophilic addition reactions. These interactions can modulate biological pathways, leading to its observed bioactivities .
Comparison with Similar Compounds
4-Bromophenol: Lacks the vinyl group, making it less reactive in certain cross-coupling reactions.
4-Vinylphenol: Lacks the bromine atom, limiting its use in substitution reactions.
4-(2,2-Dibromovinyl)phenol: Contains an additional bromine atom, making it more reactive but also more challenging to handle
Uniqueness: 4-(2-Bromovinyl)phenol is unique due to its combination of a reactive bromovinyl group and a bioactive phenol group, making it a versatile compound in both synthetic and biological applications .
Properties
IUPAC Name |
4-[(E)-2-bromoethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBYUMZXLGWXSW-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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